molecular formula C10H10N2O2 B021079 Methyl 2-amino-1H-indole-3-carboxylate CAS No. 113772-14-8

Methyl 2-amino-1H-indole-3-carboxylate

Cat. No.: B021079
CAS No.: 113772-14-8
M. Wt: 190.2 g/mol
InChI Key: XPOFELVXMSSKQL-UHFFFAOYSA-N
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Description

Methyl 2-amino-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-1H-indole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines under microwave irradiation, which provides high yields and regioselectivity .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Fischer indole synthesis due to its simplicity and efficiency. The use of microwave-assisted synthesis is also gaining popularity in industrial settings due to its ability to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, oxo derivatives, and amine derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

Methyl 2-amino-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in various biological processes and its potential as a therapeutic agent.

    Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

  • Methyl indole-3-carboxylate
  • 2-Methyl-1H-indole-3-carboxylate
  • 1-Methylindole-3-carboxaldehyde

Comparison: Methyl 2-amino-1H-indole-3-carboxylate is unique due to the presence of the amino group at the 2-position, which enhances its reactivity and potential biological activity compared to other indole derivatives. This structural feature allows for more diverse chemical modifications and applications .

Properties

IUPAC Name

methyl 2-amino-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOFELVXMSSKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569227
Record name Methyl 2-amino-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113772-14-8
Record name Methyl 2-amino-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 2-Aminoindole-3-carboxylate in the synthesis of pyrido[2,3-b]indoles?

A: Methyl 2-Aminoindole-3-carboxylate serves as a crucial starting material in one of the two synthetic routes described for creating highly functionalized pyrido[2,3-b]indoles []. This route highlights the compound's utility in constructing the tricyclic pyrido[2,3-b]indole scaffold.

Q2: Are there any advantages to using Methyl 2-Aminoindole-3-carboxylate compared to other starting materials?

A: While the research paper [] doesn't directly compare the efficiency of Methyl 2-Aminoindole-3-carboxylate to other potential starting materials, it emphasizes the overall high yields achieved in the synthesis. This suggests that this particular route, utilizing Methyl 2-Aminoindole-3-carboxylate, is a promising approach for obtaining functionalized pyrido[2,3-b]indoles. Further research might delve deeper into comparative studies to establish any specific advantages.

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